(4-(6-Methoxynaphthalen-2-yl)phenyl)methanol
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Overview
Description
(4-(6-Methoxynaphthalen-2-yl)phenyl)methanol is an organic compound with the molecular formula C18H16O2 It is characterized by the presence of a methanol group attached to a phenyl ring, which is further connected to a 6-methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Methoxynaphthalen-2-yl)phenyl)methanol typically involves the reaction of 6-methoxynaphthalene with a suitable phenylmethanol derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 6-methoxynaphthalene is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
(4-(6-Methoxynaphthalen-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of (4-(6-Methoxynaphthalen-2-yl)phenyl)aldehyde or (4-(6-Methoxynaphthalen-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (4-(6-Methoxynaphthalen-2-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-(6-Methoxynaphthalen-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (4-(6-Methoxynaphthalen-2-yl)phenyl)methanol in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxynaphthalen-2-yl)(phenyl)methanol
- 2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
- 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one
Uniqueness
(4-(6-Methoxynaphthalen-2-yl)phenyl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16O2 |
---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
[4-(6-methoxynaphthalen-2-yl)phenyl]methanol |
InChI |
InChI=1S/C18H16O2/c1-20-18-9-8-16-10-15(6-7-17(16)11-18)14-4-2-13(12-19)3-5-14/h2-11,19H,12H2,1H3 |
InChI Key |
ZEPBVCFUOQMAGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
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